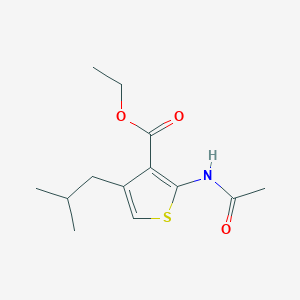
N-(4-isopropylphenyl)-2-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropylphenyl)-2-methyl-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NIPB, and it is a yellow crystalline powder that is soluble in organic solvents.
作用机制
The mechanism of action of NIPB is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In particular, NIPB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. NIPB has also been found to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes.
Biochemical and Physiological Effects:
NIPB has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In general, NIPB has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have neuroprotective effects, which may be due to its ability to inhibit the activity of AChE. Additionally, NIPB has been found to have insecticidal activity against various pests, which may be due to its ability to disrupt the nervous system of insects.
实验室实验的优点和局限性
NIPB has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, there are also some limitations to its use in lab experiments. For example, NIPB is a relatively expensive compound, which may limit its use in large-scale experiments. Additionally, NIPB has limited water solubility, which may make it difficult to use in aqueous systems.
未来方向
There are several future directions for the research on NIPB. One area of interest is the development of new NIPB derivatives with improved properties such as increased solubility and potency. Another area of interest is the investigation of the mechanism of action of NIPB, which may lead to the development of new drugs with similar or improved activity. Additionally, there is a need for further research on the potential applications of NIPB in agriculture and materials science.
合成方法
The synthesis of NIPB involves the reaction between 4-isopropylphenylamine and 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained through recrystallization from a suitable solvent.
科学研究应用
NIPB has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, NIPB has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been found to be effective in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, NIPB has been used as a pesticide due to its potent insecticidal activity against various pests. In materials science, NIPB has been used as a precursor for the synthesis of various materials such as metal-organic frameworks, which have potential applications in gas storage and separation.
属性
IUPAC Name |
2-methyl-3-nitro-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11(2)13-7-9-14(10-8-13)18-17(20)15-5-4-6-16(12(15)3)19(21)22/h4-11H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEOFYCOHRCOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-nitro-N-[4-(propan-2-yl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-4-imino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B5876770.png)

![N-[1-[(cyclohexylamino)carbonyl]-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5876786.png)
![N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5876795.png)
![8-ethyl-3,3-dimethyl-6-(1-piperidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5876799.png)



![2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5876840.png)
![N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5876851.png)

![5-ethyl-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5876860.png)
![3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5876861.png)
